molecular formula C15H20N2O3 B5613075 methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate

methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate

Cat. No.: B5613075
M. Wt: 276.33 g/mol
InChI Key: PDFFGRCNRNJNKY-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate typically involves the following steps:

    Formation of the amide bond: The starting material, 4-aminobenzoic acid, is reacted with 3-(1-pyrrolidinyl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Esterification: The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the pyrrolidine ring and has different biological properties.

    Methyl 4-{[3-(1-piperidinyl)propanoyl]amino}benzoate: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

    Methyl 4-{[3-(1-morpholinyl)propanoyl]amino}benzoate: Contains a morpholine ring, which affects its reactivity and applications.

Uniqueness

Methyl 4-{[3-(1-pyrrolidinyl)propanoyl]amino}benzoate is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-(3-pyrrolidin-1-ylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-15(19)12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFFGRCNRNJNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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